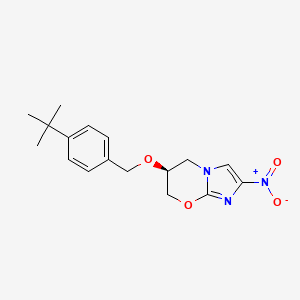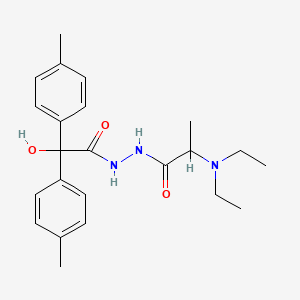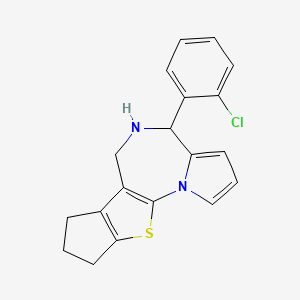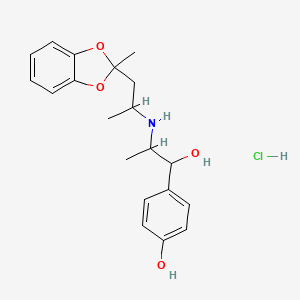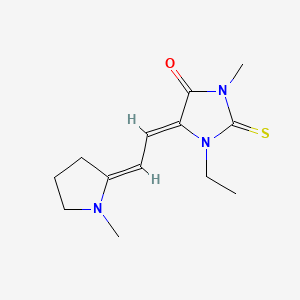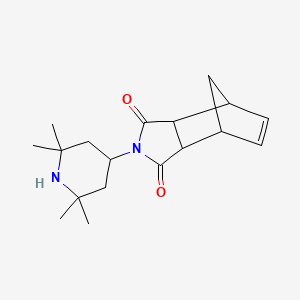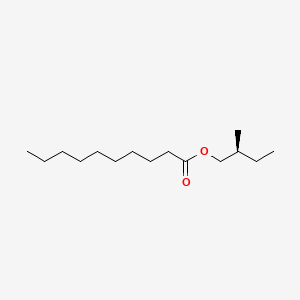
Decanoic acid, 2-methylbutyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is an ester formed from decanoic acid and 2-methylbutanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
Decanoic acid, 2-methylbutyl ester, (S)- can be synthesized through the esterification reaction between decanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of decanoic acid, 2-methylbutyl ester, (S)- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or other separation techniques .
化学反応の分析
Types of Reactions
Decanoic acid, 2-methylbutyl ester, (S)- undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methylbutanol.
Reduction: Decanol and 2-methylbutanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Decanoic acid, 2-methylbutyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its pleasant aroma
作用機序
The mechanism of action of decanoic acid, 2-methylbutyl ester, (S)- involves its interaction with biological molecules such as enzymes and receptors. The ester can be hydrolyzed by esterases to release decanoic acid and 2-methylbutanol, which can then exert their effects on various molecular targets and pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
Octyl decanoate: An ester formed from octanol and decanoic acid.
Ethyl decanoate: An ester formed from ethanol and decanoic acid.
Methyl decanoate: An ester formed from methanol and decanoic acid.
Uniqueness
Decanoic acid, 2-methylbutyl ester, (S)- is unique due to its specific combination of decanoic acid and 2-methylbutanol, which imparts distinct physical and chemical properties. Its stereochemistry (S)- also adds to its uniqueness, as it can interact differently with biological molecules compared to its ®-enantiomer .
特性
CAS番号 |
55195-23-8 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
[(2S)-2-methylbutyl] decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1 |
InChIキー |
JRJPVFOFQVUVLG-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@@H](C)CC |
正規SMILES |
CCCCCCCCCC(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


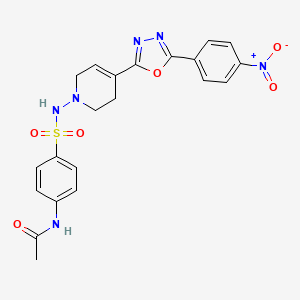
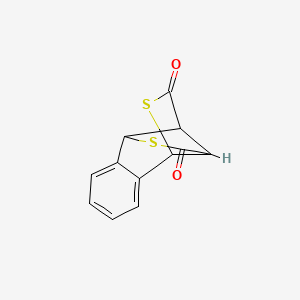
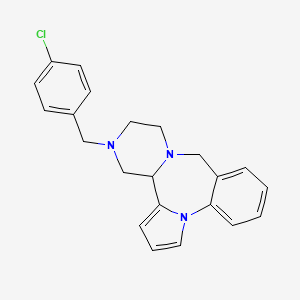
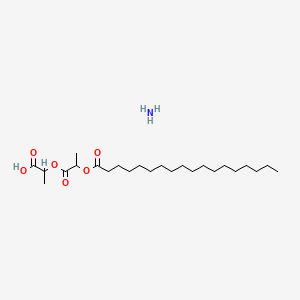
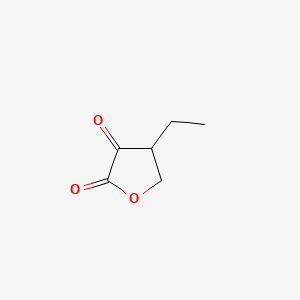
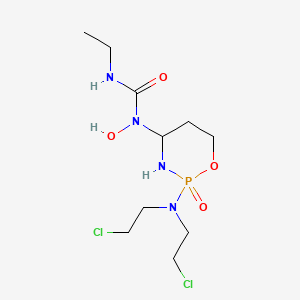
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
